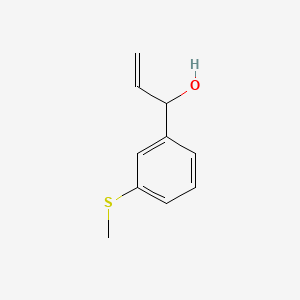
alpha-Ethenyl-3-(methylthio)benZenemethanol
Description
1-[3-(Methylsulfanyl)phenyl]prop-2-en-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a prop-2-en-1-ol moiety
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-(3-methylsulfanylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12OS/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10-11H,1H2,2H3 |
InChI Key |
VBBMSMBVXFBNCE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)C(C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Methylsulfanyl)phenyl]prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-(methylsulfanyl)benzaldehyde with propargyl alcohol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of 1-[3-(methylsulfanyl)phenyl]prop-2-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methylsulfanyl)phenyl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the saturated alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: 3-(Methylsulfanyl)benzaldehyde or 3-(methylsulfanyl)benzoic acid.
Reduction: 1-[3-(Methylsulfanyl)phenyl]propan-1-ol.
Substitution: Various substituted phenylprop-2-en-1-ol derivatives.
Scientific Research Applications
1-[3-(Methylsulfanyl)phenyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(methylsulfanyl)phenyl]prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-Methylsulfanyl-1-phenylprop-2-en-1-ol: Shares a similar structure but with a different substitution pattern on the phenyl ring.
Allyl alcohol (prop-2-en-1-ol): Lacks the phenyl and methylsulfanyl groups, making it less complex.
Uniqueness: 1-[3-(Methylsulfanyl)phenyl]prop-2-en-1-ol is unique due to the combination of the phenyl ring, methylsulfanyl group, and prop-2-en-1-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


